2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine
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Overview
Description
2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4-methylthio-6-phenylpyridine: shares similarities with other pyridine derivatives such as 2-(4-Fluorophenyl)-4-methylthio-6-phenylpyrimidine and 2-(4-Fluorophenyl)-4-methylthio-6-phenylquinoline.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
116610-59-4 |
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Molecular Formula |
C18H14FNS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14FNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3 |
InChI Key |
FQPLVXAHKZAGRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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